molecular formula C18H16N2O2S B5221698 5-(diphenylmethyl)-6-hydroxy-2-(methylthio)-4(1H)-pyrimidinone

5-(diphenylmethyl)-6-hydroxy-2-(methylthio)-4(1H)-pyrimidinone

Cat. No. B5221698
M. Wt: 324.4 g/mol
InChI Key: JNHRNQWQAOURLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and any challenges encountered during the synthesis .


Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure .


Chemical Reactions Analysis

This involves studying the compound’s reactivity and the types of reactions it undergoes .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Pharmaceutical Research

This compound is a key structural motif in the synthesis of imidazoles, which are crucial in pharmaceutical applications. Imidazoles serve as core components in various therapeutic agents due to their biological activity. The regiocontrolled synthesis of substituted imidazoles has been a strategic area of research, contributing to the development of novel medications .

Agrochemicals

In the agrochemical industry, compounds like 5-(diphenylmethyl)-6-hydroxy-2-(methylthio)-4(1H)-pyrimidinone can be analyzed for impurities and quality control. Five-batch analysis is a standard procedure to ensure the chemical equivalence and safety of agrochemical products before registration .

Solar Cells

The synthesis of imidazoles, which can be derived from the compound , finds applications in the development of functional materials for solar cells. These materials are used to improve the efficiency and performance of solar energy conversion systems .

Functional Materials

Functional materials with electrochromic properties and radical-rich features under redox manipulation are synthesized using imidazole derivatives. These materials have applications in memory devices, gas storage, and separation technologies .

Catalysis

In catalysis, the compound’s derivatives can be used to enhance reaction rates and change selectivity patterns under photo-thermal conditions. This is particularly useful in the production of synthetic fuels and chemicals, leveraging sunlight as an energy source .

Medical Research

The compound’s derivatives are used in medical research, particularly in the study of tumor inhibitory activity. For instance, a Pd(II) complex derived from a similar compound showed promising results against certain carcinoma cell lines, suggesting potential in cancer treatment .

Mechanism of Action

If the compound has biological activity, this would involve studying how it interacts with biological targets .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and any other hazards it may pose .

properties

IUPAC Name

5-benzhydryl-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-23-18-19-16(21)15(17(22)20-18)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHRNQWQAOURLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1)C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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